

Technical Characterization Guide: 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

CAS No.: 1850879-66-1

Cat. No.: B1413203

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Executive Summary

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 1850879-66-1) is a critical heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceuticals.^{[1][2][3][4][5][6]} Its structural duality—combining an electron-deficient 1,2,4-triazole core with an electron-rich hydrazine moiety—creates unique spectroscopic signatures and reactivity profiles.

This guide provides a rigorous framework for the identification, characterization, and purity assessment of this compound. It moves beyond standard data listing to explain the causality behind spectral features and experimental protocols, designed for researchers requiring absolute structural confirmation.

Molecular Identity & Physicochemical Profile^{[1][4][7]} ^[8]

Parameter	Specification
IUPAC Name	5-Hydrazinyl-1-methyl-1H-1,2,4-triazole
Alternative Names	1-Methyl-1,2,4-triazol-5-ylhydrazine; 1-Methyl-5-hydrazino-1,2,4-triazole
CAS Number	1850879-66-1
Molecular Formula	C H N
Molecular Weight	113.12 g/mol
Physical State	White to off-white crystalline solid
Melting Point	~140–145 °C (Dependent on purity/salt form)
Solubility	Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM

Structural Diagram & Numbering Logic

Correct numbering is vital for NMR assignment. In 1-methyl-1,2,4-triazole:

- N1: Methylated nitrogen.
- N2, N4: Ring nitrogens.[6]
- C3: Carbon between N2 and N4.
- C5: Carbon between N4 and N1 (Substituted with Hydrazine).

Spectroscopic Characterization Suite

Nuclear Magnetic Resonance (NMR)

The definitive method for distinguishing the 5-hydrazinyl isomer from the 3-hydrazinyl regioisomer is NMR, specifically utilizing the Nuclear Overhauser Effect (NOE).

Predicted

H NMR Data (DMSO-

, 400 MHz)

Note: Chemical shifts are estimates based on 1-methyl-1,2,4-triazole scaffolds and substituent effects.

Proton Environment	Shift (, ppm)	Multiplicity	Integral	Mechanistic Insight
C3-H (Ring)	7.60 – 7.80	Singlet (s)	1H	Shielded relative to unsubstituted triazole (C3-H ~8.0) due to electron donation from the hydrazine at C5.
N-NH (Hydrazine)	7.50 – 8.50	Broad (br s)	1H	Highly exchangeable; shift varies with concentration and water content.
N-NH (Terminal)	4.00 – 5.00	Broad (br s)	2H	Characteristic hydrazine donor protons. Disappears on D O shake.
N-CH (Methyl)	3.50 – 3.70	Singlet (s)	3H	Diagnostic handle. Its position confirms N1 alkylation.

Critical Validation Experiment: 1D NOE Difference

To confirm the hydrazine is at C5 (proximal to N-Methyl) and not C3 (distal):

- Protocol: Irradiate the N-CH resonance at ~3.6 ppm.
- Expected Result (5-isomer): Observation of NOE enhancement at the hydrazine N-NH peak or broadening effects, indicating spatial proximity ($< 5 \text{ \AA}$).
- Expected Result (3-isomer): No enhancement of hydrazine signals; only C5-H (if present) would show enhancement.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and ring integrity.

Wavenumber (cm)	Assignment	Diagnostic Value
3200 – 3400	(N-H) stretching	Doublet or broad band indicating primary amine (-NH) and secondary amine (-NH-).
2950 – 3000	(C-H) aliphatic	Confirms the N-Methyl group.
1580 – 1620	(C=N) ring	Characteristic triazole ring breathing mode.
1000 – 1100	(N-N)	Specific to the hydrazine linkage.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI).
- Molecular Ion:

m/z.

- Fragmentation Pattern:

- m/z 97: Loss of NH

(Characteristic of hydrazines).

- m/z 83: Loss of N

H

/N

H

to form the methyl-triazole cation.

Purity & Impurity Profiling

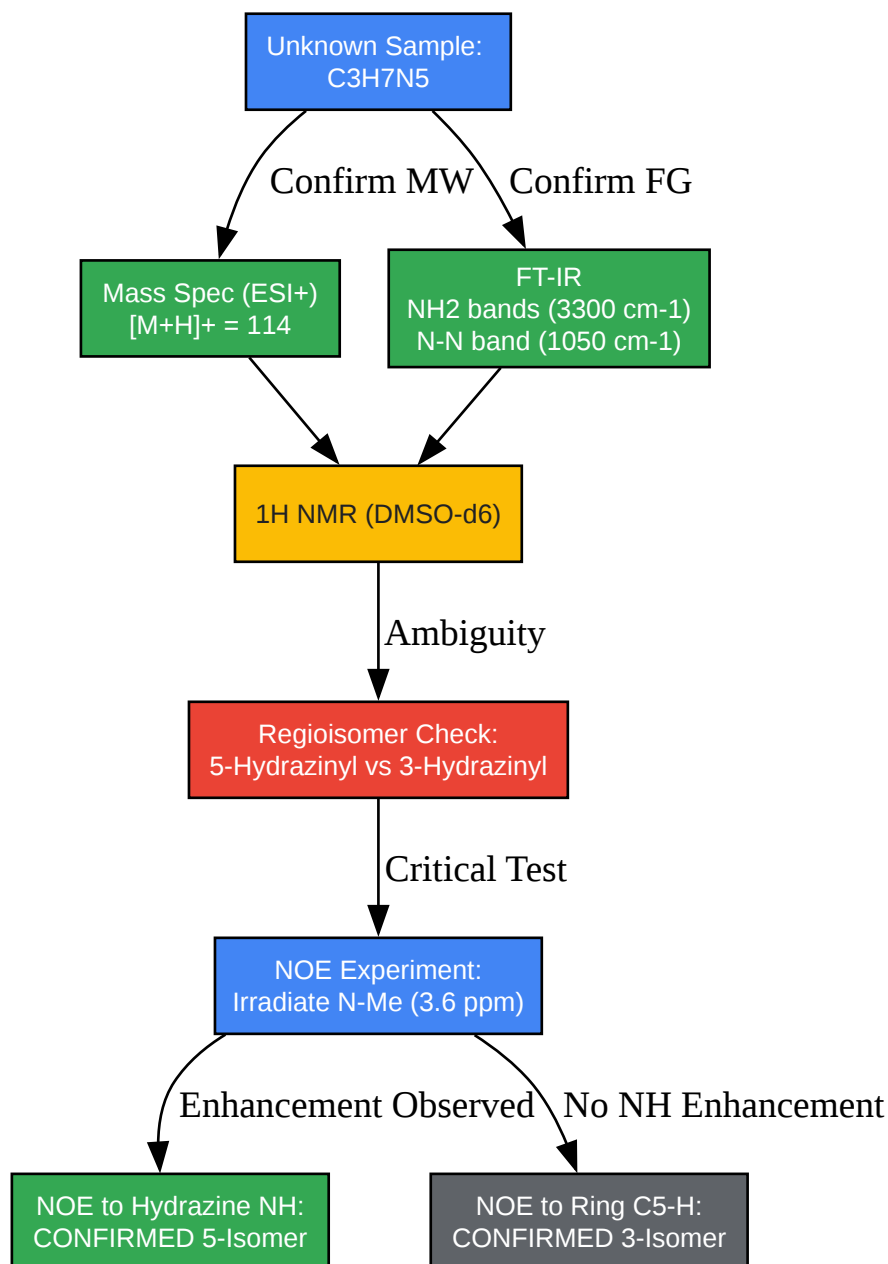
Synthesizing **5-hydrazinyl-1-methyl-1H-1,2,4-triazole** often involves nucleophilic substitution of a leaving group (e.g., -SMe, -OMe, or -Br) at the C5 position.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
 - Rationale: Formic acid prevents tailing of the basic hydrazine and triazole nitrogens.
- Detection: UV at 210 nm (general) and 254 nm (aromatic).
- Common Impurities:
 - 1-methyl-1,2,4-triazole: Result of reductive dehalogenation (if Br precursor used).
 - 3,5-dihydrazinyl derivative: Over-reaction if starting from a di-substituted precursor.

Visualization of Characterization Logic

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing between regioisomers.



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Caption: Decision tree for structural confirmation, highlighting the critical NOE experiment for regioisomer determination.

Safety & Handling Protocols

Warning: Hydrazine derivatives are potentially toxic and unstable.

- Genotoxicity: Hydrazine moieties are structural alerts for mutagenicity (Ames positive). All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).
- Energetic Instability: As a high-nitrogen compound (61% Nitrogen by weight), this molecule may exhibit sensitivity to impact or friction, especially if dry.
 - Protocol: Do not grind neat material in a mortar. Perform DSC (Differential Scanning Calorimetry) early to determine the onset of decomposition ().
- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazines are prone to oxidation in air, forming azo compounds or decomposing.

References

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